

An In-depth Technical Guide to the Structure and Reactivity of Tos-PEG3

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Compound of Interest

Compound Name: Tos-PEG3

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate, commonly known as **Tos-PEG3**. It is intended to serve as a technical resource for professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences who utilize PEG linkers in their research and development endeavors.

Introduction: What is Tos-PEG3?

Tos-PEG3 is a heterobifunctional molecule that integrates two key chemical motifs: a triethylene glycol (PEG3) spacer and a tosylate (Tos) group. The PEG3 portion is a short, hydrophilic polyethylene glycol chain that enhances aqueous solubility and provides a flexible spacer arm.[1][2] The tosyl group, derived from p-toluenesulfonic acid, is an excellent leaving group, making the terminal carbon of the PEG chain highly susceptible to nucleophilic attack.[3][4] This combination of properties makes **Tos-PEG3** a valuable reagent for covalently linking molecules, particularly in the fields of bioconjugation and drug development, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5][6][7]

Structure and Physicochemical Properties

The structure of **Tos-PEG3** consists of a p-toluenesulfonyl group esterified to the terminal oxygen of a triethylene glycol chain.

Chemical Structure:

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Figure 1. Chemical structure of **Tos-PEG3**.

The key physicochemical properties of **Tos-PEG3** are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	Source(s)
IUPAC Name	2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate	
Synonyms	Tos-PEG3-alcohol, Hydroxy-PEG3-Tos, Triethylene glycol p-toluenesulfonate	[1][8]
CAS Number	77544-68-4	[5]
Molecular Formula	C ₁₃ H ₂₀ O ₆ S	[5][6]
Molecular Weight	304.36 g/mol	[5]
Appearance	Colorless to light yellow liquid or solid	[5]
Purity	≥95%	[8]
Solubility	Soluble in Ethanol, DMSO, Water (up to 10 mg/mL)	[5]
Storage	Pure form: -20°C for up to 3 years; In solvent: -80°C for 6 months	[5]

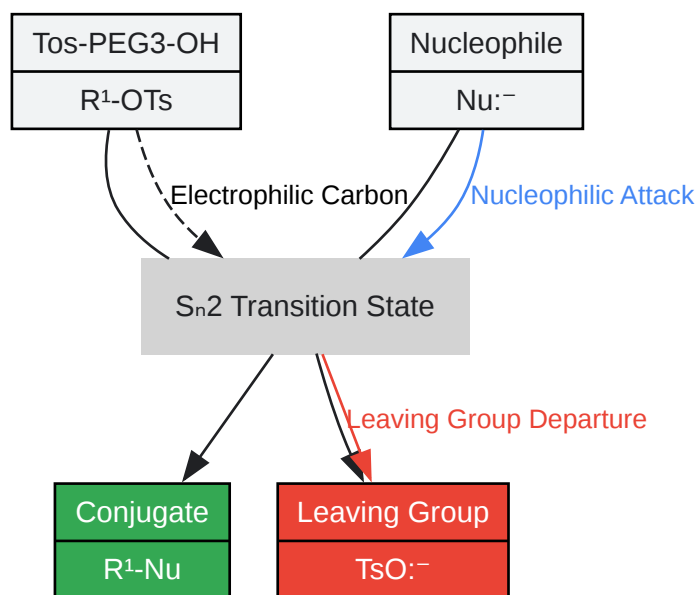
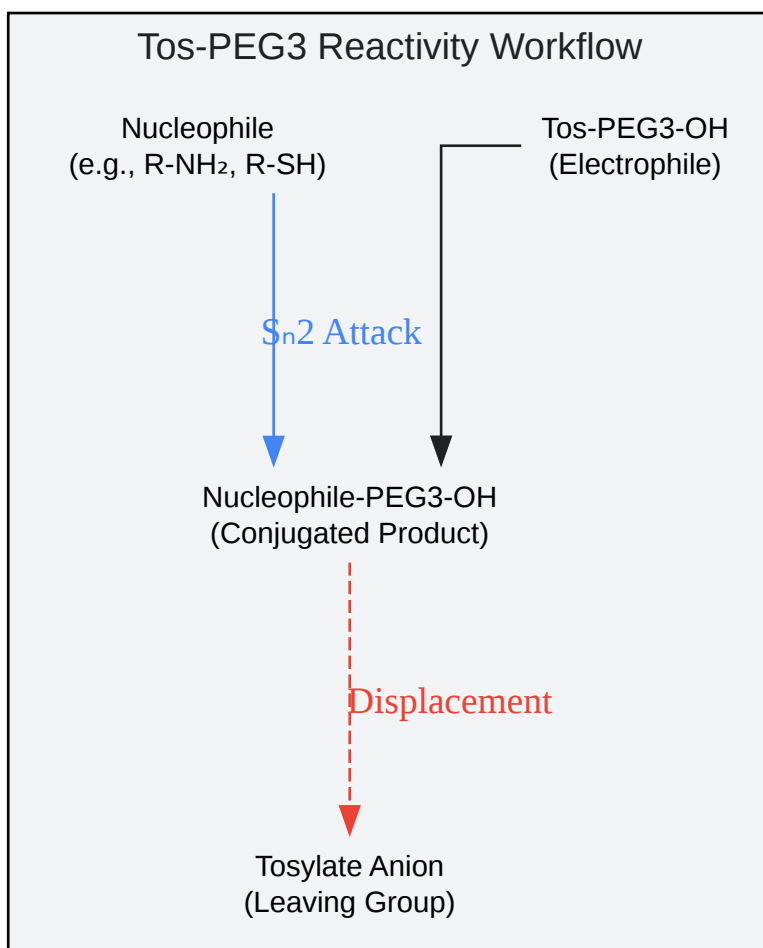
Core Reactivity: The Role of the Tosylate Group

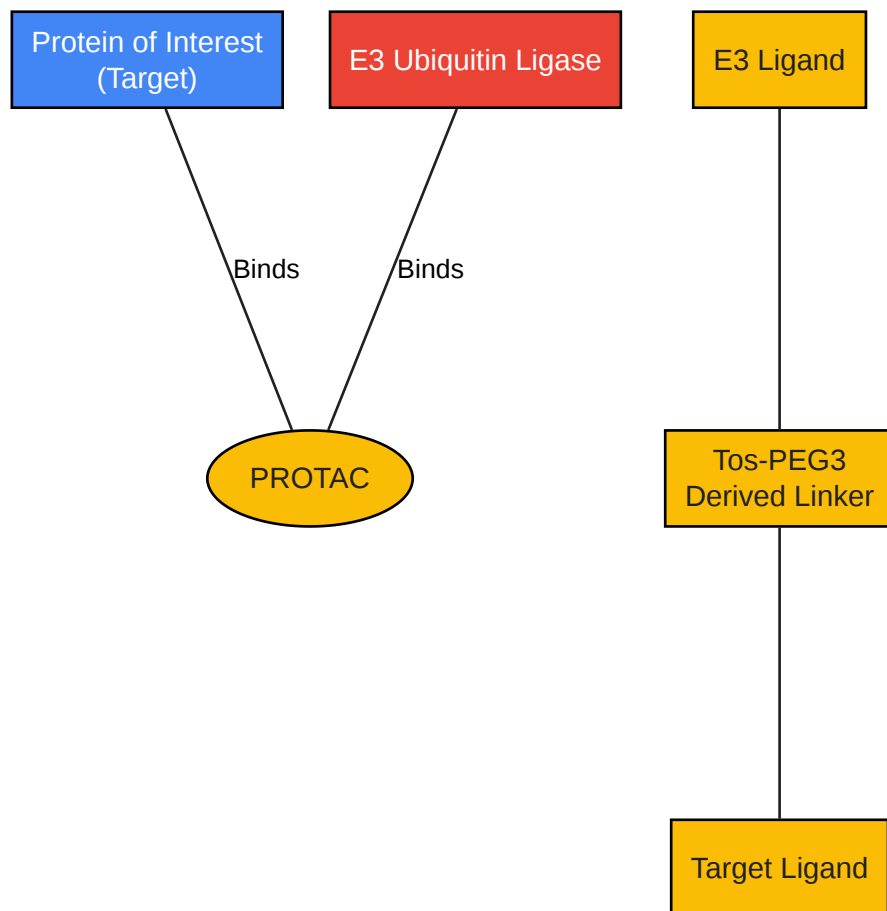
The utility of **Tos-PEG3** as a chemical linker is primarily derived from the reactivity of the tosylate group. The tosylate anion is a highly stable, resonance-stabilized species, making it an excellent leaving group in nucleophilic substitution reactions.[3][9] The pKa of its conjugate acid, p-toluenesulfonic acid, is approximately -2.8, highlighting the stability of the corresponding anion compared to a poor leaving group like hydroxide (from an alcohol), whose conjugate acid (water) has a pKa of 15.7.[3]

This activation of a primary alcohol to a tosylate ester transforms a poor leaving group (-OH) into an excellent one (-OTs), enabling efficient reaction with a wide range of nucleophiles under milder conditions than would be required for the parent alcohol.[10][11] The reaction typically

proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, especially given that the tosylate is attached to a primary carbon.^{[3][10]}

The general workflow for the application of **Tos-PEG3** involves the displacement of the tosylate group by a nucleophile, resulting in the formation of a stable covalent bond between the nucleophile and the PEG3 linker.





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